molecular formula C19H24N8O10S3 B1668863 Cefoselis sulfate CAS No. 122841-12-7

Cefoselis sulfate

カタログ番号: B1668863
CAS番号: 122841-12-7
分子量: 620.6 g/mol
InChIキー: PFMOESPYOJZCSI-WRBVYQNNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セフォセリス硫酸塩は、第4世代セファロスポリン系抗生物質です。日本では、さまざまなグラム陽性菌およびグラム陰性菌感染症の治療に広く使用されています。 この化合物は、特に呼吸器系および泌尿器系感染症に効果的です .

準備方法

合成経路と反応条件

セフォセリス硫酸塩の合成には、重要な中間体の形成を含むいくつかのステップが含まれます。 一方法は、7β-ブチロキシアシルアミノ-3-[3-ホルミルアミノ-2-(ホルミロキシエチル)-1-ピラゾロニウム]中間体の調製を伴います . 反応条件は通常、目的の化学変換を確実にするために、特定の試薬と触媒を使用することを含みます。

工業生産方法

セフォセリス硫酸塩の工業生産では、多くの場合、大規模な化学合成技術が用いられます。 このプロセスには、精製および検証のために高速液体クロマトグラフィー (HPLC) を使用することが含まれます . さまざまな条件におけるセフォセリス硫酸塩の安定性も、その生産における重要な要素です .

科学的研究の応用

Clinical Applications

Cefoselis sulfate is primarily utilized in treating infections caused by resistant bacterial strains. Its efficacy is particularly noted against:

  • Staphylococcus aureus (including methicillin-susceptible strains)
  • Pseudomonas aeruginosa
  • Escherichia coli
  • Klebsiella pneumoniae
  • Other Enterobacterales

The recommended dosage for moderate to severe infections is typically 1 g administered intravenously twice daily for 5 to 14 days . Its ability to penetrate the blood-brain barrier makes it a candidate for treating central nervous system infections .

Antibacterial Efficacy

This compound exhibits potent antibacterial activity, comparable to other beta-lactams like cefepime and cefpirome, but generally superior to ceftazidime . It shows effectiveness against:

  • Gram-positive bacteria : Staphylococcus, Streptococcus, and Pneumococcus
  • Gram-negative bacteria : Including Pseudomonas and Enterobacter species

In vitro studies indicate that this compound has a minimum inhibitory concentration (MIC) that effectively inhibits various resistant strains, making it a valuable therapeutic option in the face of increasing antibiotic resistance .

Pharmacodynamics and Mechanism of Action

This compound acts by binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis and leading to cell lysis. Its unique imidazopyrazolium methyl group enhances its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Table 1: Comparative Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Level
Methicillin-susceptible Staphylococci≤ 4Highly effective
Methicillin-resistant Staphylococci≤ 8Moderate effectiveness
Pseudomonas aeruginosa>32Variable effectiveness
Escherichia coli≤ 16Effective

Stability Studies

Stability studies are crucial for ensuring the efficacy of this compound in clinical settings. Research indicates that this compound is susceptible to degradation under various conditions, including:

  • Hydrolysis (acidic and basic conditions)
  • Oxidative stress
  • Photodegradation when exposed to sunlight

A study confirmed that approximately 30% of this compound degraded after 48 hours of sunlight exposure . The development of stability-indicating methods has been essential for routine analysis in pharmaceutical preparations.

Table 2: Stability Data for this compound

ConditionDegradation (%)Observations
Acidic HydrolysisSignificantRapid degradation observed
Basic HydrolysisSignificantRapid degradation observed
Oxidative StressModerateDegradation noted after exposure
Sunlight Exposure~30%Notable photodegradation

Case Studies and Research Findings

Several case studies highlight the application of this compound in treating complex infections:

  • A study involving patients with severe urinary tract infections demonstrated a high success rate when treated with this compound, showing significant improvement in clinical symptoms and microbiological eradication .
  • Research on its use in intensive care units revealed that this compound maintained efficacy against multidrug-resistant Enterobacterales, emphasizing its role in critical care settings where resistant infections are prevalent .

作用機序

セフォセリス硫酸塩は、細菌の細胞壁合成を阻害することにより効果を発揮します。細菌細胞壁上のペニシリン結合タンパク質 (PBP) を標的とし、ペプチドグリカン合成の架橋プロセスを妨害します。 これにより、細胞壁が弱くなり、細菌細胞は浸透圧に弱くなり、最終的に細胞溶解と死を引き起こします . この化合物はβ-ラクタマーゼに対して安定しているため、耐性菌株に対する有効性が向上しています .

類似の化合物との比較

セフォセリス硫酸塩は、セフェピムやセフピロムなどの他の第4世代セファロスポリンと比較されます。 これらの化合物はすべて同様の作用機序を共有していますが、セフォセリス硫酸塩は、その安定性とグラム陽性菌およびグラム陰性菌の両方に対する広域スペクトル活性によってユニークです . 他の類似の化合物には、以下が含まれます。

  • セフェピム
  • セフピロム
  • セフォタキシム
  • セフトリアキソン

これらの化合物は、さまざまな細菌感染症の治療にも使用されますが、活性スペクトルとβ-ラクタマーゼに対する耐性において異なる場合があります .

Q & A

Basic Research Questions

Q. How does pH influence the stability of cefoselis sulfate in aqueous solutions?

this compound undergoes pH-dependent degradation, with stability varying significantly across acidic, neutral, and alkaline conditions. In aqueous solutions, degradation follows pseudo-first-order kinetics, and the rate constant (kobsk_{\text{obs}}) is influenced by pH and buffer catalysis. For example:

  • In acidic media (pH 0.44–3.10) , degradation is driven by protonated molecular hydrolysis.
  • In neutral to slightly acidic conditions (pH 4.0–6.5) , this compound exhibits maximum stability due to reduced catalytic effects.
  • In alkaline media (pH >11.24) , degradation accelerates due to monoanion hydrolysis. Methodological Approach : Use high-performance liquid chromatography (HPLC) with a LiChrospher RP-18 column (5 µm, 250 × 4.6 mm) and UV detection at 260 nm to monitor degradation products. Buffer systems (e.g., phosphate, acetate) should be prepared at varying pH levels, and degradation rates quantified via kobs=ln(c0/ct)/tk_{\text{obs}} = \ln(c_0/c_t)/t .

Q. What analytical methods are validated for assessing this compound purity and degradation?

HPLC-UV is the gold standard for quantifying this compound and its degradation products. Key parameters include:

  • Mobile phase : 12 mM ammonium citrate (pH 7.15) and acetonitrile (95:5 v/v) at 1.0 mL/min.
  • Retention time : ~14.58 minutes for intact this compound, with baseline separation from degradation peaks.
  • Validation : Ensure linearity (5–100 µg/mL), precision (RSD <1.0%), and recovery (>98%). For forced degradation studies (e.g., oxidative stress with 30% H2_2O2_2), neutralize samples immediately after reaction and analyze within 24 hours .

Q. What is the antibacterial spectrum of this compound against multidrug-resistant Enterobacterales?

this compound demonstrates moderate activity against Enterobacterales, with susceptibility rates (~62.7%) comparable to cefepime. However, susceptibility varies by species:

  • High susceptibility : Klebsiella spp. (>70%).
  • Low susceptibility : Escherichia coli (40.1%), Proteus spp. (33.7%). Methodological Approach : Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) against clinical isolates. Stratify data by patient demographics (e.g., ICU vs. non-ICU wards) to identify resistance patterns .

Advanced Research Questions

Q. How do buffer components catalyze this compound degradation?

Buffer catalysis occurs in phosphate (pH 1.89–3.10 and 6.16–7.61) and acetate (pH 4.01–5.65) buffers due to general acid-base interactions. For example:

  • In acetate buffers , the observed rate constant (kobsk_{\text{obs}}) linearly correlates with total buffer concentration (BTB_T), where kobs=kpH+kBBTk_{\text{obs}} = k_{\text{pH}} + k_B \cdot B_T.
  • Phosphate buffers exhibit dual catalytic effects depending on ionization states (H2_2PO4_4^-/HPO42_4^{2-}). Methodological Approach : Calculate catalytic rate constants (kBk_B) via regression analysis of kobsk_{\text{obs}} vs. BTB_T. Use parallel-line assays to confirm statistical significance of buffer effects .

Q. How can kinetic modeling resolve contradictions in susceptibility data for this compound?

Discrepancies in susceptibility rates (e.g., ICU vs. non-ICU isolates) may arise from heterogeneous resistance mechanisms or dosing protocols. To address this:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling using plasma and tissue concentration-time profiles.
  • Apply weighted kappa analysis to compare MIC distributions between cefoselis and cefepime (kappa = 0.801 indicates high consistency).
  • Incorporate covariates like age, specimen source, and prior antibiotic exposure into multivariate regression models .

Q. What mechanistic insights explain this compound-induced neurotoxicity?

this compound increases extracellular glutamate concentrations in rat brains, triggering seizures via NMDA receptor activation. Key findings:

  • Prevention : Seizures are inhibited by MK-801 (NMDA antagonist, ED50_{50} = 0.78 mg/kg) and benzodiazepines (ED50_{50} = 1.59 mg/kg).
  • Dose dependency : Neurotoxicity correlates with plasma-to-cerebrospinal fluid concentration ratios. Methodological Approach : Use microdialysis probes to monitor glutamate levels in vivo. Pair with EEG recordings to quantify seizure thresholds .

Q. Data Contradiction Analysis

Q. Why do susceptibility rates for this compound vary across studies?

Variations arise from differences in:

  • Strain selection : Carbapenem-resistant isolates show reduced susceptibility.
  • Testing conditions : Agar dilution vs. broth microdilution methods yield divergent MICs.
  • Geographic resistance patterns : Regional antibiotic use influences resistance gene prevalence. Resolution Strategy : Standardize testing per CLSI/EUCAST guidelines and include quality control strains (e.g., E. coli ATCC 25922) .

特性

CAS番号

122841-12-7

分子式

C19H24N8O10S3

分子量

620.6 g/mol

IUPAC名

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid

InChI

InChI=1S/C19H22N8O6S2.H2O4S/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;1-5(2,3)4/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32);(H2,1,2,3,4)/b24-12+;/t13-,17-;/m1./s1

InChIキー

PFMOESPYOJZCSI-WRBVYQNNSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.OS(=O)(=O)O

異性体SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-].OS(=O)(=O)O

正規SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-].OS(=O)(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO.

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Winsef;  (6R(6alpha7beta(Z)))7(((2Amino4thiazolyl)(methoxyimino)acetyl)amino)3((23dihydro2(2hydroxyethyl)3imino1Hpyrazol1yl)methyl)8oxo5Thia1azabicyclo(4.2.0)oct2ene2carboxylic acid sulfate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。